molecular formula C8H13FO2 B12936013 3-(Fluoromethyl)cyclohexane-1-carboxylic acid

3-(Fluoromethyl)cyclohexane-1-carboxylic acid

Cat. No.: B12936013
M. Wt: 160.19 g/mol
InChI Key: FIFZABMQUMDEBZ-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H13FO2 It is a derivative of cyclohexane, where a fluoromethyl group is attached to the third carbon and a carboxylic acid group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)cyclohexane-1-carboxylic acid typically involves the fluorination of cyclohexane derivatives. One common method involves the reaction of cyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl group. The resulting fluoromethylcyclohexanone is then subjected to carboxylation using carbon dioxide under basic conditions to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Fluoromethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.

    Medicine: Explored for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)cyclohexane-1-carboxylic acid depends on its specific application. In biochemical contexts, the fluoromethyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The carboxylic acid group can form hydrogen bonds with biological targets, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Fluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This makes it valuable in the design of molecules with specific biological or chemical functions .

Properties

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

IUPAC Name

3-(fluoromethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H13FO2/c9-5-6-2-1-3-7(4-6)8(10)11/h6-7H,1-5H2,(H,10,11)

InChI Key

FIFZABMQUMDEBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)C(=O)O)CF

Origin of Product

United States

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